N-(5-bromopyridin-3-yl)-4-méthyl-N-tosylbenzènesulfonamide

Vue d'ensemble

Description

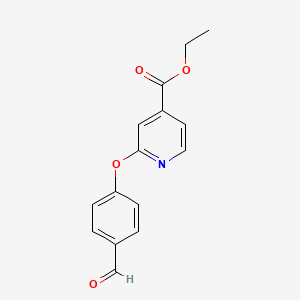

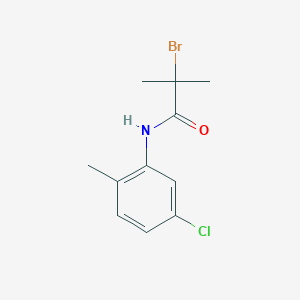

“N-(5-bromopyridin-3-yl)-4-methyl-N-tosylbenzenesulfonamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocycle, and a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the aromatic pyridine ring. The presence of the sulfonamide group could introduce some polarity to the molecule .Chemical Reactions Analysis

The bromine atom on the pyridine ring makes it susceptible to nucleophilic substitution reactions. The sulfonamide group could also participate in reactions with electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the pyridine ring could make it somewhat basic, and the sulfonamide group could make it polar .Applications De Recherche Scientifique

Traitement du diabète de type II

Ce composé a été étudié pour son potentiel dans le traitement du diabète de type II. Des chercheurs ont synthétisé de nouveaux composés de thiourée à base de pyrimidine, qui ont montré des résultats prometteurs dans l'inhibition de l'α-glucosidase, une enzyme cruciale pour la gestion du diabète .

Applications antibactériennes

Les dérivés d'amino-pyrimidine, qui comprennent des structures similaires à la N-(5-bromopyridin-3-yl)-4-méthyl-N-tosylbenzènesulfonamide, ont montré une variété d'activités biologiques, y compris des effets antibactériens. Ces composés peuvent être utilisés pour développer de nouveaux agents antibactériens .

Activité antitumorale

Les analogues structurels de ce composé ont présenté des propriétés antitumorales. Cela suggère que la this compound pourrait être un échafaudage précieux pour le développement de nouveaux médicaments antitumoraux .

Propriétés antifongiques

De même que pour ses applications antibactériennes, les analogues du composé ont également été utilisés pour leurs propriétés antifongiques, indiquant une utilisation potentielle dans le développement de médicaments antifongiques .

Effets antidépresseurs

La famille du composé a été associée à des effets antidépresseurs. Cela ouvre des possibilités de recherche sur les traitements de santé mentale utilisant ce composé comme base .

Utilisations anti-inflammatoires

Les dérivés de thiourée, apparentés au composé en question, sont connus pour agir comme des agents anti-inflammatoires. Cela suggère des applications potentielles dans le traitement des maladies inflammatoires .

Inhibition de l'anhydrase carbonique

Ces composés ont été explorés pour leur capacité à inhiber l'anhydrase carbonique, une enzyme impliquée dans divers processus physiologiques, ce qui pourrait conduire à des applications dans le traitement de conditions comme le glaucome .

Inhibition de l'α- et de la β-glucosidase

Le composé a fait partie d'études axées sur l'inhibition de l'α- et de la β-glucosidase, ce qui est important pour développer des traitements pour des maladies comme le diabète et certains cancers .

Mécanisme D'action

The mechanism of action of this compound is not clear without more context. If it’s used as a drug, it could interact with biological targets through the pyridine ring or the sulfonamide group.

Safety and Hazards

Propriétés

IUPAC Name |

N-(5-bromopyridin-3-yl)-4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O4S2/c1-14-3-7-18(8-4-14)27(23,24)22(17-11-16(20)12-21-13-17)28(25,26)19-9-5-15(2)6-10-19/h3-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMBOTNRLWKEHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=CN=C2)Br)S(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745307 | |

| Record name | N-(5-Bromopyridin-3-yl)-4-methyl-N-(4-methylbenzene-1-sulfonyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245644-89-6 | |

| Record name | N-(5-Bromopyridin-3-yl)-4-methyl-N-(4-methylbenzene-1-sulfonyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(2E)-3-(4-Isopropylphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1404424.png)

![2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1404427.png)

![2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene](/img/structure/B1404429.png)

![2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene](/img/structure/B1404430.png)

![4-[Chloro(difluoro)methoxy]-2-fluoro-benzonitrile](/img/structure/B1404432.png)

![4-[Chloro(difluoro)methoxy]-1-fluoro-2-methyl-benzene](/img/structure/B1404434.png)

![1-Chloro-2-[chloro(difluoro)-methoxy]-3-methyl-benzene](/img/structure/B1404435.png)

![1-{4-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1404438.png)

![3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B1404442.png)